1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. . The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions with appropriate modifications to ensure safety and efficiency. The use of molecular sieves and dry solvents like toluene can enhance the yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo(4,5-b)pyridine: Another triazole-fused heterocycle with similar biological activities.
1H-1,2,3-Triazolo(4,5-c)pyridazine: Known for its medicinal applications and structural similarity.
Uniqueness
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(3-bromophenyl)hexahydro-3-thioxo- stands out due to its unique combination of a triazole and pyridazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry and material science make it a valuable compound for research and development .
Properties
CAS No. |
58744-87-9 |
---|---|
Molecular Formula |
C12H12BrN3OS |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C12H12BrN3OS/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
UZSCIMGCDJYKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=O)N2C1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.